Home > Products > Screening Compounds P96348 > Dipyridamole Triacetate
Dipyridamole Triacetate - 1797121-36-8

Dipyridamole Triacetate

Catalog Number: EVT-1443471
CAS Number: 1797121-36-8
Molecular Formula: C30H46N8O7
Molecular Weight: 630.747
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dipyridamole Triacetate is a derivative of dipyridamole, a phosphodiesterase inhibitor primarily utilized in clinical settings to prevent thromboembolic events. This compound is characterized by its ability to enhance the antiaggregating action of prostacyclin and inhibit platelet aggregation, making it valuable in various therapeutic applications, particularly in cardiovascular medicine.

Source

The synthesis of Dipyridamole Triacetate typically involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine, followed by acetylation to form the triacetate derivative. This process is documented in several patents and scientific literature, which detail methods for producing high-purity dipyridamole and its derivatives .

Classification

Dipyridamole Triacetate falls under the category of small molecules and is classified as a pharmaceutical agent. It is specifically recognized for its role as an antiplatelet medication and is included in formulations aimed at preventing strokes and other thromboembolic events .

Synthesis Analysis

Methods

The synthesis of Dipyridamole Triacetate can be achieved through various methods. A notable process involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine at controlled temperatures (approximately 113-125°C) in solvents such as dimethylsulfoxide or other polar aprotic solvents .

Technical Details

  1. Initial Reaction: The starting materials are mixed and heated to facilitate the reaction.
  2. Purification: The resulting dipyridamole is purified using techniques that avoid cumbersome chromatography methods, leading to high yields (80-85%) and purity levels exceeding 98% .
  3. Acetylation: The final step involves acetylating dipyridamole to yield Dipyridamole Triacetate.
Molecular Structure Analysis

Structure

Dipyridamole Triacetate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The molecular formula for dipyridamole is C24H40N8O4C_{24}H_{40}N_8O_4, indicating the presence of nitrogen and oxygen atoms essential for its activity .

Data

  • Molecular Weight: Approximately 504.63 g/mol
  • Chemical Formula: C24H40N8O4C_{24}H_{40}N_8O_4
Chemical Reactions Analysis

Reactions

Dipyridamole Triacetate undergoes various chemical reactions that are crucial for its synthesis and functionality:

  1. Formation Reaction: The initial formation involves nucleophilic substitution where diethanolamine reacts with the dichloro compound.
  2. Acetylation: Following synthesis, acetylation introduces three acetate groups onto the molecule, enhancing solubility and stability.

Technical Details

The reaction conditions must be carefully controlled to minimize impurities and maximize yield. High temperatures can lead to unwanted side reactions; thus, optimized conditions are essential for successful synthesis .

Mechanism of Action

Process

The mechanism by which Dipyridamole Triacetate exerts its pharmacological effects involves several pathways:

  1. Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within platelets.
  2. Adenosine Modulation: By blocking adenosine uptake, it enhances the availability of adenosine, which contributes to vasodilation and antiaggregatory effects.

Data

Studies have shown that Dipyridamole Triacetate effectively raises cAMP levels, inhibiting platelet aggregation and promoting vasodilation through increased prostacyclin release .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents like dimethylsulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying solubility based on pH levels.

Relevant analyses indicate that maintaining specific environmental conditions during storage can prolong the shelf-life of Dipyridamole Triacetate .

Applications

Scientific Uses

Dipyridamole Triacetate is primarily used in:

  • Antiplatelet Therapy: It is prescribed to prevent strokes and other thromboembolic disorders when used alone or in combination with other anticoagulants like aspirin.
  • Cardiovascular Research: Investigated for its potential benefits in enhancing myocardial perfusion imaging.
  • Pharmaceutical Formulations: Incorporated into various drug formulations aimed at improving patient outcomes in cardiovascular diseases .
Introduction to Dipyridamole Triacetate

Chemical and Pharmacological Background

Dipyridamole triacetate is a strategic acetylated derivative of the antiplatelet/vasodilator drug dipyridamole (C₂₄H₄₀N₈O₄). Its core structure retains the dipyrimidopyrimidine backbone of dipyridamole but replaces terminal hydroxyl groups with acetyl moieties (-OC(O)CH₃), yielding the molecular formula C₃₀H₄₆N₈O₁₀ and a molecular weight of 678.76 g/mol [1] [7]. This esterification significantly alters physicochemical properties:

Table 1: Comparative Physicochemical Properties

PropertyDipyridamoleDipyridamole Triacetate
Molecular Weight504.64 g/mol678.76 g/mol
Aqueous SolubilityLow (pH-dependent)Very Low
LogP (Octanol-Water)~3.2~4.8 (estimated)
Melting Point163°CNot documented

Pharmacologically, dipyridamole inhibits platelet aggregation via dual mechanisms: phosphodiesterase (PDE) inhibition elevates intracellular cAMP/cGMP, while blockade of adenosine reuptake enhances extracellular adenosine concentrations—both pathways suppress platelet activation [1] [3]. The triacetate derivative serves as a prodrug, designed for enzymatic deacetylation in vivo to release active dipyridamole, thereby leveraging these mechanisms while overcoming formulation challenges of the parent drug [7].

Historical Development and Patent Landscape

The synthesis of dipyridamole was first patented in 1962 (US3031450), involving high-temperature (190–195°C) condensation of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with diethanolamine under solvent-free conditions [7]. This method faced industrial scalability issues due to:

  • Impurity formation from thermal degradation
  • Purity limitations (≤98% in early processes)
  • Cumbersome purification requiring chlorinated solvents [2] [7]

Table 2: Key Patent Milestones for Dipyridamole Derivatives

Patent/PublicationYearInnovationLimitations
US30314501962Original dipyridamole synthesisHigh-temperature neat reaction
DD1156701975Silica gel purificationNon-scalable chromatography
WO2007/0804632007Polar solvents (NMP, PEG)Purity ≤94% in crude product
CN108069972A2018Urea/copper catalysis at lower temperaturesYield optimization required

Recent advances, exemplified by CN108069972A (2018), focus on catalytic acetylation using urea/copper systems at 80–100°C, reducing decomposition and improving yields [2]. Parallel work (CN108059633B) optimized dipyridamole intermediate synthesis via regioselective bromination, indirectly supporting triacetate production [6].

Structural Relationship to Dipyridamole and Acetylation Rationale

Dipyridamole contains four hydroxyl groups (two per diethanolamine side chain). Triacetate formation selectively acetylates three of these -OH groups, leaving one hydroxyl and all piperidine nitrogens intact [1] [7]. The structural transition involves:

Table 3: Acetylation Sites and Functional Impact

Structural ElementDipyridamoleDipyridamole TriacetateFunctional Consequence
Diethanolamine -OH groups4 free -OH3 acetylated, 1 free -OHEnhanced lipophilicity
Pyrimidopyrimidine coreUnmodifiedUnmodifiedMaintained target binding
Piperidine substituentsUnmodifiedUnmodifiedPreserved adenosine modulation

The acetylation rationale addresses three limitations of dipyridamole:

  • pH-dependent solubility: Dipyridamole dissolves only below pH 3.3, restricting oral absorption. Acetylation masks polar groups, enabling lipid-compatible formulations [1] [7].
  • Chemical instability: Free hydroxyls facilitate oxidation. Acetyl groups act as protective moieties, extending shelf-life [2].
  • First-pass metabolism: Glucuronidation of hydroxyls reduces bioavailability (37–66%). Acetylation bypasses initial metabolic pathways, acting as a prodrug for sustained release [3] [4].

In vivo, esterases hydrolyze triacetate to monoacetate intermediates and finally active dipyridamole, demonstrating its prodrug design [7]. This molecular strategy balances metabolic stability during absorption with controlled bioactivation in target tissues.

Properties

CAS Number

1797121-36-8

Product Name

Dipyridamole Triacetate

IUPAC Name

2-[[2-[bis(2-acetyloxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethyl acetate

Molecular Formula

C30H46N8O7

Molecular Weight

630.747

InChI

InChI=1S/C30H46N8O7/c1-22(40)43-19-15-37(14-18-39)29-31-25-26(27(33-29)35-10-6-4-7-11-35)32-30(34-28(25)36-12-8-5-9-13-36)38(16-20-44-23(2)41)17-21-45-24(3)42/h39H,4-21H2,1-3H3

InChI Key

LQQMHWWPMJRLSH-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCOC(=O)C)CCOC(=O)C

Synonyms

2,2’,2’’,2’’’-[(4,8-Di-1-piperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakis-ethanol Triacetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.